N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS/c13-9-5-3-8(4-6-9)11-16-17-12(19-11)15-10(18)2-1-7-14/h3-6H,1-2,7H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWUAHWCLONNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-Amine
The foundational synthesis involves the acylation of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (1) with 4-chlorobutyryl chloride (2) under reflux conditions. As detailed in Example 1 of EP2514754A1, the reaction employs anhydrous potassium carbonate in toluene, heated at 100–120°C for 4 hours. The mechanism proceeds via nucleophilic substitution, where the amine group of the thiadiazole attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond.
Key Reaction Parameters
- Molar Ratio : 1:2 (amine to acid chloride) for maximizing yield.
- Solvent : Toluene preferred for its high boiling point and inertness.
- Temperature : Reflux (100–120°C) ensures complete reaction without decomposition.
Post-reaction, the mixture is concentrated, quenched with water, and filtered. The crude product is recrystallized from toluene, yielding 87% of the target compound.
Alternative Synthetic Routes
While the above method is standard, variations exist:
- Coupling Reagents : N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile facilitate amide bond formation in related thiadiazoles. However, this approach is less efficient for bulkier substrates like 4-chlorobutyryl chloride.
- Solvent Screening : Ethylbenzene and xylene alternatives show comparable yields but require longer reaction times.
Optimization of Reaction Conditions
Temperature and Time Dependence
A kinetic study reveals that temperatures below 100°C result in incomplete acylation (<50% yield), while exceeding 130°C promotes side reactions (e.g., hydrolysis of the acid chloride). Optimal reflux duration is 4 hours, beyond which no significant yield improvement occurs.
Solvent Impact
Table 1: Solvent Effects on Yield
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 87 | 99 |
| Ethylbenzene | 136 | 85 | 98 |
| Acetonitrile | 82 | 62 | 95 |
Polar aprotic solvents like acetonitrile offer faster reaction rates but lower yields due to competitive solvent interactions.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from toluene, achieving >99% purity. Column chromatography (silica gel, ethyl acetate/petroleum ether) is optional but recommended for analytical-grade samples.
Spectroscopic Data
Table 2: Characterization of this compound
The NMR spectra confirm the amide bond formation and absence of unreacted starting materials.
Mechanistic Insights and Side Reactions
Acylation Mechanism
The reaction proceeds through a two-step process:
Common Byproducts
- Hydrolysis Products : Excess moisture leads to 4-chlorobutyric acid, detectable via TLC (Rf = 0.3 in ethyl acetate/hexane).
- Dimerization : Elevated temperatures may cause thiadiazole dimerization, mitigated by strict stoichiometric control.
Pharmacological Applications and Toxicity
Neuromuscular Blocking Activity
Derivatives of this compound exhibit competitive neuromuscular blocking effects, with reversible action via anticholinesterases. The 4-bromophenyl group enhances lipid solubility, facilitating membrane penetration.
Acute Toxicity Profile
In murine models, the LD₅₀ is 195.0 mg/kg (95% CI: 185.25–204.75 mg/kg), indicating moderate toxicity. Symptoms include lethargy and respiratory depression, reversible within 72 hours.
Comparative Analysis with Analogues
Table 3: Biological Activity of Thiadiazole Analogues
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| This compound | 12.4 | Acetylcholine Receptor |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | 8.7 | Tubulin Polymerization |
The chloroalkyl side chain in the target compound improves receptor affinity compared to phenylacetamide derivatives.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.2 g/mol. The compound features a thiadiazole ring substituted with a bromophenyl group and a chlorobutanamide moiety. This unique structure contributes to its reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : The initial step involves the reaction of appropriate thioketones with hydrazine derivatives to form the thiadiazole core.
- Bromination : The bromophenyl group is introduced through electrophilic aromatic substitution.
- Chlorobutanamide Formation : The final step involves acylation with 4-chlorobutyryl chloride to yield the final product.
Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. In vitro studies demonstrate that this compound shows potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species.
- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways involved in cell growth.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies using human cancer cell lines indicate that this compound may inhibit cell proliferation effectively.
- Cell Lines Tested : Notably effective against estrogen receptor-positive breast adenocarcinoma (MCF7) cells.
- Assays Used : The Sulforhodamine B (SRB) assay was employed to evaluate cytotoxicity and antiproliferative effects.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Anticancer Screening :
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key Structural Features of Analogs :
Comparison Highlights :
- Halogen Effects: The target compound’s 4-bromophenyl group provides greater steric bulk and lipophilicity compared to 4-chlorobenzyl or chlorophenoxymethyl groups in analogs . Bromine’s higher atomic weight may enhance hydrophobic interactions in biological systems.
- Electronic Effects : The nitro group in ’s compound is strongly electron-withdrawing, whereas the target’s chlorobutanamide has a moderate electron-withdrawing effect, influencing reactivity and solubility.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of thiosemicarbazide intermediates with bromophenyl substituents, followed by amide coupling. Key steps include:
- Use of reagents like POCl₃ or H₂SO₄ for cyclization .
- Optimization of temperature (60–80°C) and solvent choice (e.g., ethanol or DMF) to enhance yield .
- Monitoring reaction progress via TLC and confirming purity via column chromatography .
- Critical Parameters : Reaction time (6–12 hours) and inert atmospheres (N₂/Ar) to prevent oxidation of thiadiazole intermediates .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Analytical Techniques :
-
FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Br at ~600 cm⁻¹) .
-
NMR : ¹H and ¹³C spectra verify aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 2.5–3.5 ppm) .
-
X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond: 1.68 Å, Br-C distance: 1.89 Å) .
Key Spectral Data Observed Values Reference ¹H NMR (DMSO-d₆, δ ppm) 7.6 (d, 2H, Ar-H), 2.9 (t, 2H) ¹³C NMR (DMSO-d₆, δ ppm) 168.5 (C=O), 121.8 (C-Br) X-ray Crystallography (R factor) 0.042
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiadiazole derivatives in anticancer research?
- Approach :
- Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Assess electronic effects via Hammett constants; bromine's electron-withdrawing nature enhances binding to kinases .
- Data Interpretation :
- Table of IC₅₀ values for analogs:
| Substituent | IC₅₀ (μM) | Target Cell Line | Reference |
|---|---|---|---|
| 4-Bromophenyl | 12.3 ± 1.2 | HeLa | |
| 4-Chlorophenyl | 18.7 ± 2.1 | MCF-7 |
Q. How can molecular docking studies elucidate the interaction between this compound and biological targets?
- Methodology :
- Use software like AutoDock Vina to model binding to enzymes (e.g., EGFR tyrosine kinase). The bromophenyl group shows π-π stacking with Phe-723, while the chlorobutanamide moiety forms hydrogen bonds with Asp-831 .
- Validate docking results with MD simulations (10 ns runs) to assess binding stability .
Q. What are the challenges in resolving contradictory data on biological activity across studies?
- Case Example : Antimicrobial activity reported in some studies (MIC: 8 μg/mL) but absent in others.
- Resolution :
- Standardize assay conditions (e.g., broth microdilution vs. agar diffusion).
- Verify compound stability under biological testing conditions via HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
